Cas no 2260670-22-0 (CER11-2’S(d9))

CER11-2’S(d9) Chemical and Physical Properties
Names and Identifiers
-
- Hexadecanamide-13,13,14,14,15,15,16,16,16-d9, 2-hydroxy-N-[(1S,2R)-2-hydroxy-1-(hydroxymethyl)heptadecyl]-, (2S)-
- CER11-2’S(d9)
-
- Inchi: 1S/C34H69NO4/c1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-32(37)31(30-36)35-34(39)33(38)29-27-25-23-21-18-16-14-12-10-8-6-4-2/h31-33,36-38H,3-30H2,1-2H3,(H,35,39)/t31-,32+,33-/m0/s1/i2D3,4D2,6D2,8D2
- InChI Key: NQXMVCBJWMTLGK-CUYNTQSUSA-N
- SMILES: [C@H](CO)([C@H](O)CCCCCCCCCCCCCCC)NC(=O)[C@@H](O)CCCCCCCCCCC([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H]
CER11-2’S(d9) Security Information
- Hazardous Material transportation number:NONH for all modes of transport
- Storage Condition:−20°C
CER11-2’S(d9) Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Biosynth | KQD67022-1 mg |
CER11-2′S(d9) |
2260670-22-0 | 1mg |
$495.00 | 2023-01-04 | ||
Biosynth | KQD67022-10 mg |
CER11-2′S(d9) |
2260670-22-0 | 10mg |
$2,574.00 | 2023-01-04 | ||
Biosynth | KQD67022-5 mg |
CER11-2′S(d9) |
2260670-22-0 | 5mg |
$1,608.75 | 2023-01-04 | ||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 860835P-1MG |
CER11-2′S(d9) |
2260670-22-0 | 1mg |
¥4213.19 | 2023-11-02 | ||
Biosynth | KQD67022-25 mg |
CER11-2′S(d9) |
2260670-22-0 | 25mg |
$4,826.25 | 2023-01-04 |
CER11-2’S(d9) Related Literature
-
Sandrine Thicoipe,Philippe Carbonnière,Claude Pouchan Phys. Chem. Chem. Phys., 2013,15, 11646-11652
-
Anton Ivanov,Sebastian Boldt,Zaib un Nisa,Syed Jawad Ali Shah,Alexander Villinger,Gyula Schneider,János Wölfling,Jamshed Iqbal RSC Adv., 2016,6, 11118-11127
-
Bhawna,Mrinmoy Roy,Vikram,Aftab Alam,M. Aslam Chem. Commun., 2021,57, 1478-1481
-
Jian Fan,Shengke Wang,Jiahui Chen,Manyi Wu,Jitan Zhang,Meihua Xie Org. Chem. Front., 2019,6, 437-441
Additional information on CER11-2’S(d9)
Introduction to Compound with CAS No. 2260670-22-0 and Product Name: CER11-2’S(d9)
Compound with the CAS number 2260670-22-0 and the product name CER11-2’S(d9) represents a significant advancement in the field of chemical and biomedical research. This compound has garnered considerable attention due to its unique structural properties and potential applications in drug development and therapeutic interventions. The molecular framework of this compound, characterized by its specific isotope labeling (d9), makes it particularly valuable for studying metabolic pathways and enzyme interactions at a molecular level.
The structural elucidation of CER11-2’S(d9) has been a focal point for researchers aiming to understand its role in biological systems. The presence of deuterium atoms enhances the compound's stability, allowing for more precise analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy. This stability is crucial for detailed structural studies, which are essential for designing novel therapeutic agents. The compound's isotopic modification also aids in distinguishing it from naturally occurring analogs, facilitating targeted research without interference from endogenous compounds.
In recent years, the application of labeled compounds like CER11-2’S(d9) has expanded significantly, particularly in the realm of drug metabolism and pharmacokinetics. Researchers are leveraging these isotopically labeled molecules to trace metabolic pathways with high fidelity. For instance, studies have demonstrated that incorporating deuterium atoms into drug molecules can alter their metabolic half-life, making them more suitable for long-term therapeutic use. This concept has been explored in various therapeutic areas, including oncology and neurology, where precise control over drug delivery and efficacy is paramount.
The chemical synthesis of CER11-2’S(d9) involves sophisticated methodologies that require precise control over reaction conditions to ensure high yield and purity. Advanced techniques such as deuterium exchange reactions and catalytic hydrogenation have been employed to achieve the desired isotopic distribution. These synthetic strategies not only highlight the compound's complexity but also underscore the advancements in synthetic chemistry that enable the production of such specialized molecules.
One of the most compelling aspects of CER11-2’S(d9) is its potential application in biomarker discovery. By tracking the incorporation of deuterium-labeled compounds into biological systems, researchers can identify key enzymes and pathways involved in disease processes. This approach has been particularly useful in oncology, where understanding tumor metabolism is crucial for developing effective treatments. Additionally, the compound's stability under various physiological conditions makes it an excellent tool for studying enzyme kinetics and substrate inhibition.
The pharmaceutical industry has shown keen interest in compounds like CER11-2’S(d9) due to their potential as probes and intermediates in drug development. The ability to label specific atoms with deuterium allows for the creation of drugs with enhanced pharmacokinetic properties. For example, deuterium labeling has been shown to increase the metabolic stability of certain drugs, reducing their susceptibility to enzymatic degradation. This can lead to longer-lasting therapeutic effects and improved patient compliance.
Recent studies have also explored the use of CER11-2’S(d9) in conjunction with mass spectrometry (MS) techniques for detailed metabolic profiling. The high sensitivity and specificity of modern MS instruments enable researchers to detect trace amounts of labeled compounds, providing invaluable insights into metabolic processes. These findings can inform the design of more effective drugs by identifying key metabolic pathways that can be targeted for therapeutic intervention.
The regulatory landscape surrounding isotopically labeled compounds is another critical consideration. While these compounds are not classified as hazardous or controlled substances, they still require careful handling due to their specialized nature. Regulatory agencies such as the U.S. Food and Drug Administration (FDA) have established guidelines for the use of labeled compounds in research and clinical trials. Compliance with these regulations ensures that studies using compounds like CER11-2’S(d9) are conducted safely and ethically.
Looking ahead, the future prospects for CER11-2’S(d9) and similar isotopically labeled compounds are promising. Advances in synthetic chemistry and analytical techniques will continue to expand their applications across various fields of research. As our understanding of biological systems grows, so too will the demand for specialized tools like CER11-2’S(d9) to study these systems at a molecular level.
In conclusion, compound with CAS number 2260670-22-0 and product name CER11-2’S(d9) represents a significant advancement in chemical and biomedical research. Its unique structural properties, combined with its isotopic labeling, make it a valuable tool for studying metabolic pathways, enzyme interactions, and drug metabolism. As research continues to uncover new applications for this compound, its importance in both academic research and pharmaceutical development is sure to grow.
2260670-22-0 (CER11-2’S(d9)) Related Products
- 1049753-61-8(4,5,6,7,8,9-Hexahydrocyclooctad1,3thiazol-2-amine Hydrobromide)
- 850882-11-0(Ethyl 1-Benzofuran-7-carboxylate)
- 2228202-76-2((1-benzylpyrrolidin-2-yl)methanethiol)
- 2137585-12-5(5-amino-3-bromo-1-({spiro2.2pentan-1-yl}methyl)-1,2-dihydropyridin-2-one)
- 394227-98-6(N-5-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-2,5-dichlorothiophene-3-carboxamide)
- 330841-34-4(2-fluoro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline)
- 2411246-29-0(N-[6-(5-Bromofuran-2-yl)pyrimidin-4-yl]-2-chloroacetamide)
- 1823559-63-2(4-(2,4,6-Trifluorophenyl)-1,3-oxazolidin-2-one)
- 2137930-29-9(Ethyl 5-(fluorosulfonyl)furan-2-carboxylate)
- 2162016-09-1(2-(5-Fluoropyridin-2-yl)acetaldehyde)




